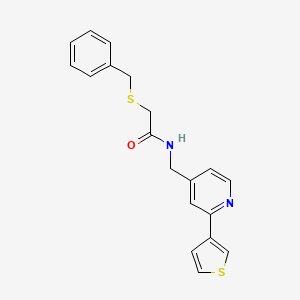

2-(benzylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Benzylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide is an organic compound that features a complex structure with multiple functional groups, including a benzylthio group, a thiophene ring, and a pyridine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzylthio Intermediate: This step involves the reaction of benzyl chloride with sodium thiolate to form benzylthiol.

Coupling with Pyridine Derivative: The benzylthiol is then reacted with a pyridine derivative, such as 2-(thiophen-3-yl)pyridine-4-carbaldehyde, under basic conditions to form the desired intermediate.

Acylation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反应分析

Types of Reactions

Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylthio group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemistry

In chemistry, 2-(benzylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural features that may interact with biological targets. It could be investigated for its activity as an enzyme inhibitor, receptor modulator, or antimicrobial agent.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 2-(benzylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

相似化合物的比较

Similar Compounds

2-(Benzylthio)-N-(pyridin-4-ylmethyl)acetamide: Lacks the thiophene ring.

2-(Thiophen-3-yl)-N-(pyridin-4-ylmethyl)acetamide: Lacks the benzylthio group.

N-((2-(Thiophen-3-yl)pyridin-4-yl)methyl)acetamide: Lacks both the benzylthio and benzyl groups.

Uniqueness

2-(Benzylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide is unique due to the presence of both the benzylthio and thiophene groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. This dual functionality allows for a broader range of applications and interactions in chemical and biological systems.

生物活性

The compound 2-(benzylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide , with the CAS number 2034448-30-9 , is a member of the thiadiazole derivatives, which have garnered attention for their diverse biological activities, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular format.

The molecular formula for this compound is C19H18N2OS2, with a molecular weight of 354.5 g/mol . The structure features a benzylthio group and a pyridine moiety, which are significant for its biological interactions.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. A review highlighted the cytotoxic properties of 1,3,4-thiadiazole derivatives against breast cancer (BT474) and lung cancer (NCI-H226) cell lines, demonstrating strong dose-dependent growth inhibition .

| Compound | Cell Line | CTC50 (µM) |

|---|---|---|

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide | PC3 (Prostate Cancer) | 22.19 ± 2.1 |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide | SKNMC (Neuroblastoma) | 5.41 ± 0.35 |

These findings suggest that compounds like This compound may also possess similar anticancer potential.

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity associated with benzamide derivatives. A study on related compounds indicated that certain derivatives demonstrated significant anticonvulsant effects in animal models . The presence of the acetamido group was found to enhance activity compared to other functional groups.

The mechanism by which thiadiazole derivatives exert their biological effects often involves interaction with specific cellular pathways. For example:

- Inhibition of Enzymatic Activity : Many thiadiazole derivatives inhibit key enzymes involved in tumor proliferation.

- Cell Cycle Arrest : Some compounds induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.

Case Studies

- Case Study on Anticancer Efficacy : A study involving a series of thiadiazole derivatives showed that modifications to the benzylthio group significantly impacted their anticancer efficacy against prostate cancer cells .

- Anticonvulsant Studies : Research on N-benzyl derivatives highlighted their ability to reduce seizure activity in rodent models, indicating potential therapeutic applications for epilepsy .

常见问题

Q. What are the standard synthetic routes for 2-(benzylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide, and how can reaction conditions be optimized for reproducibility?

Level: Basic

Methodological Answer:

The compound can be synthesized via sequential substitution, reduction, and condensation reactions. For example:

Substitution Reaction: React a halogenated nitrobenzene derivative (e.g., 3-chloro-4-fluoronitrobenzene) with a thiophene-containing alcohol (e.g., 2-pyridinemethanol) under alkaline conditions to form intermediates .

Reduction: Use iron powder under acidic conditions to reduce nitro groups to amines .

Condensation: Employ condensing agents (e.g., carbodiimides like EDC·HCl) with cyanoacetic acid derivatives in dichloromethane, maintaining low temperatures (273 K) to minimize side reactions .

Optimization: Adjust reaction stoichiometry (e.g., 1:1 molar ratio of reactants) and monitor pH to stabilize intermediates. Use TLC or HPLC to track reaction progress .

Q. How can purity and structural integrity of the compound be validated post-synthesis?

Level: Basic

Methodological Answer:

- Purity: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%). Confirm via melting point analysis (e.g., sharp range: 489–491 K) .

- Structural Validation:

- X-ray Crystallography: For crystalline derivatives, analyze dihedral angles (e.g., 79.7° between aromatic rings) and hydrogen-bonding patterns (e.g., R2,2(8) motifs) .

- Spectroscopy: Compare FTIR peaks (e.g., C=O stretch at ~1650 cm⁻¹) and NMR signals (e.g., thiophene protons at δ 7.2–7.5 ppm) with literature data .

Q. What experimental strategies address discrepancies in reported yields for similar acetamide derivatives?

Level: Advanced

Methodological Answer:

Yield variations often arise from:

- Reagent Purity: Use freshly distilled solvents (e.g., dichloromethane) to avoid hydrolysis side reactions .

- Catalyst Efficiency: Screen condensing agents (e.g., EDC·HCl vs. DCC) and additives (e.g., triethylamine) to improve coupling efficiency .

- Statistical Modeling: Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, pH) and optimize conditions via response surface methodology .

Q. How can computational methods predict the biological activity of this compound?

Level: Advanced

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinase domains). Validate with binding affinity assays .

- QSAR Modeling: Corlate structural features (e.g., lipophilicity from the benzylthio group) with activity data from analogs. Calculate descriptors (e.g., logP, polar surface area) using ChemAxon .

- MD Simulations: Perform 100-ns simulations in GROMACS to assess conformational stability in aqueous environments .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

Level: Advanced

Methodological Answer:

- Challenges: Low solubility in polar solvents and polymorphism due to flexible thiophene-pyridine linkage.

- Solutions:

Q. How does the electronic nature of substituents influence the compound’s reactivity?

Level: Advanced

Methodological Answer:

- Thiophene vs. Benzene: The electron-rich thiophene increases nucleophilicity at the pyridin-4-yl position, facilitating alkylation reactions.

- Benzylthio Group: The sulfur atom enhances oxidative stability but may participate in disulfide formation under acidic conditions. Monitor via cyclic voltammetry .

- Steric Effects: Bulky substituents (e.g., trifluoromethyl in analogs) reduce rotational freedom, as shown by X-ray torsion angles .

Q. What in vitro assays are suitable for evaluating this compound’s pharmacokinetic properties?

Level: Advanced

Methodological Answer:

- Metabolic Stability: Use liver microsomes (human/rat) with LC-MS to quantify parent compound degradation over time .

- Permeability: Perform Caco-2 cell monolayer assays, calculating apparent permeability (Papp) to predict intestinal absorption .

- Plasma Protein Binding: Use equilibrium dialysis to measure free fraction (fu) and correlate with in vivo efficacy .

属性

IUPAC Name |

2-benzylsulfanyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS2/c22-19(14-24-12-15-4-2-1-3-5-15)21-11-16-6-8-20-18(10-16)17-7-9-23-13-17/h1-10,13H,11-12,14H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWESKDWNWOAJMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。